molecular formula C10H22N2 B3199264 4-Amino-1-(1-ethylpropyl)piperidine CAS No. 1016815-87-4

4-Amino-1-(1-ethylpropyl)piperidine

Cat. No.: B3199264
CAS No.: 1016815-87-4
M. Wt: 170.3 g/mol
InChI Key: HUJXRKYMGBLFMK-UHFFFAOYSA-N
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Description

4-Amino-1-(1-ethylpropyl)piperidine is a piperidine derivative featuring a branched 1-ethylpropyl substituent at the 1-position and an amino group at the 4-position. The 1-ethylpropyl group introduces steric bulk and lipophilicity, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

1-pentan-3-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-10(4-2)12-7-5-9(11)6-8-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXRKYMGBLFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-ethylpropyl)piperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Alkylation: The piperidine is alkylated using 1-bromo-1-ethylpropane under basic conditions to introduce the ethylpropyl group.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of 4-Amino-1-(1-ethylpropyl)piperidine often employs continuous flow reactors to ensure high yield and purity. The process involves:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the intermediate compounds.

    Purification: The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1-ethylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ethylpropyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Physical Properties

  • Appearance : Typically found as a colorless liquid or solid.
  • Solubility : Soluble in polar solvents such as water and alcohols.

Medicinal Chemistry

4-Amino-1-(1-ethylpropyl)piperidine has been investigated for its potential therapeutic effects, particularly in relation to the central nervous system (CNS). It exhibits selective affinity for histamine H3 receptors, making it a candidate for treating disorders associated with these receptors, such as:

  • Cognitive impairments
  • Neurodegenerative diseases
  • Mood disorders

Case Study: Histamine H3 Receptor Antagonism

Research has shown that compounds similar to 4-Amino-1-(1-ethylpropyl)piperidine can act as histamine H3 receptor antagonists. This action may lead to improved cognitive function and memory retention in animal models, indicating potential applications in treating Alzheimer's disease and other forms of dementia .

Pharmacology

The compound's pharmacological profile suggests it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can have implications for:

  • Antidepressant development
  • Anxiolytic treatments

Case Study: Anxiolytic Effects

In preclinical studies, derivatives of 4-Amino-1-(1-ethylpropyl)piperidine have demonstrated anxiolytic effects, reducing anxiety-like behaviors in rodent models. These findings support further exploration into its use as a therapeutic agent for anxiety disorders .

Synthetic Chemistry

As an intermediate compound, 4-Amino-1-(1-ethylpropyl)piperidine is valuable in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions
  • Formation of heterocycles

Table 1: Synthetic Routes Involving 4-Amino-1-(1-ethylpropyl)piperidine

Reaction TypeExample ReactionProduct
Nucleophilic SubstitutionReaction with alkyl halidesAlkylated piperidine
Formation of HeterocyclesCyclization with carbonyl compoundsPiperidinyl derivatives

Industrial Applications

The compound's properties make it suitable for use in the production of specialty chemicals and materials. Its role as a building block in organic synthesis is critical for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-ethylpropyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: Interacting with receptor sites to either activate or inhibit signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

1-(3-Methoxypropyl)-4-piperidinamine (CAS 179474-79-4) This compound shares the 4-aminopiperidine core but substitutes the 1-ethylpropyl group with a 3-methoxypropyl chain. Key differences include:

Property 4-Amino-1-(1-ethylpropyl)piperidine 1-(3-Methoxypropyl)-4-piperidinamine
Molecular Formula C₉H₂₀N₂ C₉H₂₀N₂O
Molecular Weight ~156.27 (calculated) 172.27
Boiling Point Not reported 249°C
Density Not reported 0.946 g/cm³
pKa Not reported 10.49 (predicted)

The methoxy group in 1-(3-Methoxypropyl)-4-piperidinamine enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the more lipophilic 1-ethylpropyl substituent. The higher predicted pKa (10.49) suggests increased basicity, which may affect protonation states under physiological conditions .

Sigma Receptor Ligands

(2-Piperidinylaminoethyl)4-iodobenzamide (IPAB) and N-(2-diethylaminoethyl)4-iodobenzamide (IDAB) These compounds, studied for melanoma imaging, share a piperidinylaminoethyl moiety but differ in substituents. Both exhibit high sigma-1 receptor affinity (Ki = 6.0 nM for IPAB) and low sigma-2 affinity. While 4-Amino-1-(1-ethylpropyl)piperidine lacks the benzamide backbone, the branched 1-ethylpropyl group may similarly influence receptor interactions. Bulkier substituents like 1-ethylpropyl could enhance receptor binding but reduce solubility, as seen in IPAB's tumor-to-blood ratio of 17.80 at 24 hours post-injection .

Organophosphorus Compounds with 1-Ethylpropyl Substituents

Examples :

  • 1-Ethylpropyl methylphosphonate (CAS Index Name: Phosphonic acid, methyl-, mono(1-ethylpropyl) ester)
  • Sodium O-(1-ethylpropyl) ethylphosphonothioate

These compounds share the 1-ethylpropyl group but incorporate phosphonate/phosphonothioate functionalities. They are regulated under chemical weapons conventions (Schedule 2B04), indicating applications divergent from medicinal chemistry. The 1-ethylpropyl group likely contributes to stability and volatility, critical for their toxicity profiles. This contrasts with 4-Amino-1-(1-ethylpropyl)piperidine, where the substituent may instead modulate pharmacokinetics .

Research Implications and Data Gaps

  • Pharmacological Potential: The structural similarity to sigma receptor ligands (e.g., IPAB) suggests 4-Amino-1-(1-ethylpropyl)piperidine may interact with neurological targets, warranting affinity studies.
  • Synthetic Utility : Analogous to 1-(3-Methoxypropyl)-4-piperidinamine (a Prucalopride intermediate), the compound could serve as a drug precursor.
  • Data Limitations: Key properties (e.g., solubility, receptor binding) for 4-Amino-1-(1-ethylpropyl)piperidine remain uncharacterized, highlighting the need for experimental validation.

Biological Activity

4-Amino-1-(1-ethylpropyl)piperidine (CAS No. 1016815-87-4) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and an ethylpropyl substituent, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 4-Amino-1-(1-ethylpropyl)piperidine is C10H16N2, with a molecular weight of 168.25 g/mol. The structure includes a piperidine ring, which is known for its ability to interact with various biological receptors.

The biological activity of 4-Amino-1-(1-ethylpropyl)piperidine is believed to involve its interaction with specific receptors and enzymes in the body. The compound may act as a nucleophile in substitution reactions, donating electron pairs to form new chemical bonds. Additionally, the amino group can participate in hydrogen bonding, influencing the conformation and activity of biological molecules.

Biological Activities

Research has indicated several potential biological activities associated with 4-Amino-1-(1-ethylpropyl)piperidine:

  • Antimicrobial Properties : Studies have shown that piperidine derivatives can exhibit antimicrobial effects against various pathogens, suggesting that this compound may possess similar properties .
  • Anticancer Activity : Preliminary investigations indicate that compounds with piperidine structures can inhibit tumor growth in vitro and in vivo, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Neurological Effects : Given its structural similarity to other psychoactive compounds, 4-Amino-1-(1-ethylpropyl)piperidine may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Case Studies

  • Anticancer Activity : A study on related piperidine derivatives demonstrated that modifications in the substituent groups could significantly enhance selectivity for cancer cell lines while minimizing effects on normal cells. This suggests that structural variations in compounds like 4-Amino-1-(1-ethylpropyl)piperidine could lead to more effective anticancer agents .
  • Neuropharmacological Studies : In a series of experiments assessing the effects of piperidine derivatives on neurotransmitter release, it was found that certain modifications increased the affinity for serotonin receptors, indicating potential use in treating mood disorders .

Comparative Analysis

The biological activity of 4-Amino-1-(1-ethylpropyl)piperidine can be compared with other related compounds to understand its unique properties better:

Compound NameStructure TypeBiological Activity
4-Amino-1-(1-ethylpropyl)piperidinePiperidine derivativeAntimicrobial, anticancer
4-Amino-4-benzylpiperidinePiperidine derivativePotent PKB inhibitors
4-MethylpiperidinePiperidine derivativeNeurotransmitter modulation

Q & A

Q. What are the standard synthetic routes for 4-Amino-1-(1-ethylpropyl)piperidine, and how are reaction conditions optimized?

The synthesis typically involves alkylation or acylation of piperidine precursors. For example:

  • Step 1 : React piperidine derivatives with 1-ethylpropylamine under reflux in methanol or tetrahydrofuran (THF) .
  • Step 2 : Use catalysts like palladium or acid/base conditions to enhance yield. Purification via crystallization or column chromatography ensures ≥98% purity .
  • Optimization : Adjust solvent polarity (e.g., THF for steric hindrance) and temperature (60–80°C) to balance reaction rate and byproduct formation .

Q. What analytical techniques are critical for characterizing 4-Amino-1-(1-ethylpropyl)piperidine?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., δ 2.5–3.5 ppm for piperidine ring protons) .
  • Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., m/z 198 [M+H]⁺) but may show low intensity due to fragmentation .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns and UV detection at 249–296 nm .

Q. How is 4-Amino-1-(1-ethylpropyl)piperidine utilized as a building block in medicinal chemistry?

It serves as a core structure for:

  • Receptor-targeted analogs : Modifications at the amino group enable selectivity for acetylcholine or opioid receptors .
  • Prodrug development : Acylation of the amino group enhances bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar piperidine derivatives?

  • Comparative Analysis : Use in silico tools (e.g., molecular docking) to predict NMR shifts and cross-validate with experimental data .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to distinguish overlapping signals in crowded spectra .
  • Case Study : GC-MS data for spiro-piperidine derivatives showed <8% molecular ion intensity; orthogonal techniques (IR, X-ray crystallography) confirmed structures .

Q. What methodological challenges arise in studying the biological activity of 4-Amino-1-(1-ethylpropyl)piperidine?

  • Target Selectivity : Use factorial design experiments to test interactions with off-target receptors (e.g., serotonin 5-HT2A) .
  • Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate therapeutic vs. adverse effects .
  • Data Interpretation : Address low receptor binding affinity (e.g., IC₅₀ >10 µM) by optimizing substituent bulk or polarity .

Q. How can process control strategies improve the scalability of 4-Amino-1-(1-ethylpropyl)piperidine synthesis?

  • Real-Time Monitoring : Implement inline FTIR to track reaction progress and minimize impurities .
  • Quality-by-Design (QbD) : Define critical parameters (e.g., pH, solvent ratio) using response surface methodology (RSM) .
  • Case Study : Industrial-scale synthesis achieved 85% yield by optimizing THF/water ratios and crystallization kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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